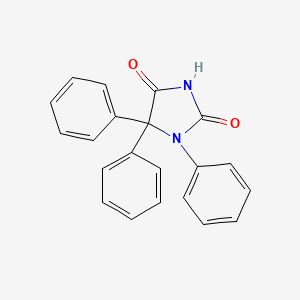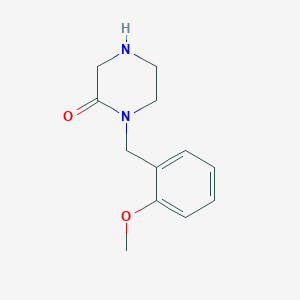
1-(2-Methoxybenzyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxybenzyl)piperazin-2-one is an organic compound belonging to the piperazine family. It features a piperazine ring substituted with a 2-methoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxybenzyl)piperazin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxybenzyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(2-Methoxybenzyl)piperazin-2-one has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
- 1-(3-Methoxybenzyl)piperazin-2-one
- 1-(4-Methoxybenzyl)piperazin-2-one
- 1-(2-Methylbenzyl)piperazin-2-one
- 1-(3-Methylbenzyl)piperazin-2-one
Comparison: 1-(2-Methoxybenzyl)piperazin-2-one is unique due to the position of the methoxy group on the benzyl ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For instance, the 2-methoxy substitution may enhance the compound’s ability to cross biological membranes compared to its 3- or 4-methoxy counterparts .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3 |
InChI Key |
MJDATTJTOHXEEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCNCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


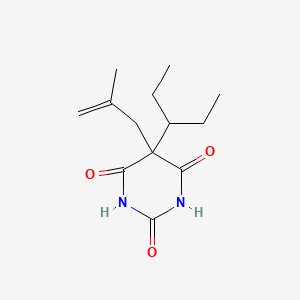
![2-(3-Bromophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13809253.png)
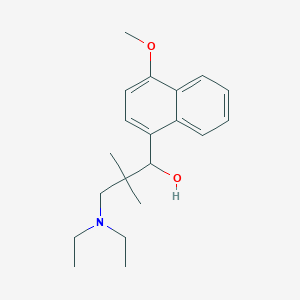
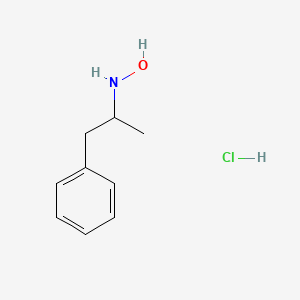
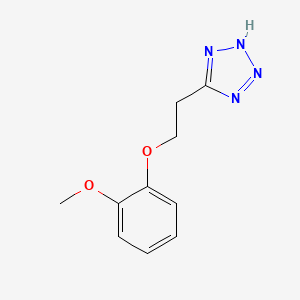
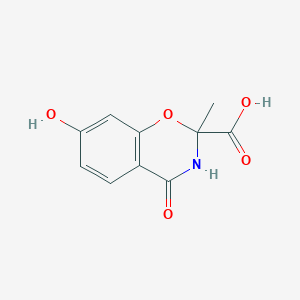
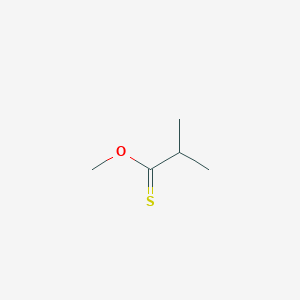
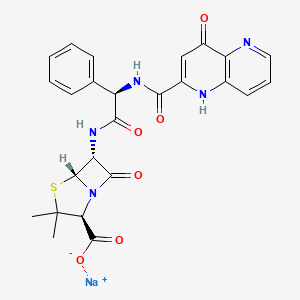
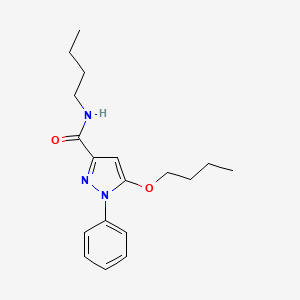
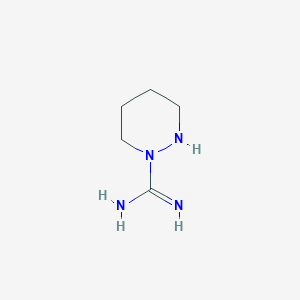
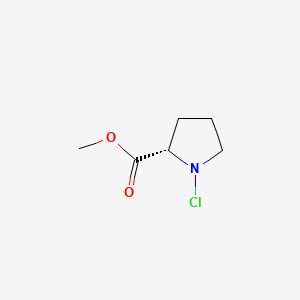

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]-](/img/structure/B13809332.png)
